Cas no 38595-73-2 (1-[[2-[(2-aminoethyl)amino]ethyl]amino]propan-2-ol)
38595-73-2 structure
Product Name:1-[[2-[(2-aminoethyl)amino]ethyl]amino]propan-2-ol
CAS No:38595-73-2
MF:C7H19N3O
MW:161.24526143074
CID:923715
PubChem ID:170081
Update Time:2025-04-19
1-[[2-[(2-aminoethyl)amino]ethyl]amino]propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-[[2-[(2-aminoethyl)amino]ethyl]amino]propan-2-ol
- 1-[2-(2-aminoethylamino)ethylamino]propan-2-ol
- 1-((2-((2-Aminoethyl)amino)ethyl)amino)propan-2-ol
- 1-({2-[(2-aminoethyl)amino]ethyl}amino)propan-2-ol
- 2-Propanol, 1-((2-((2-aminoethyl)amino)ethyl)amino)-
- N-(2-Aminoethyl)-N'-(2-hydroxypropyl)-1,2-ethanediamine
- N-(2-Hydroxypropyl)diethylenetriamine
- 2-Propanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-
- N-2-hydroxypropyldiethylenetriamine
- SCHEMBL3925022
- HPDETA
- 38595-73-2
- DTXSID10885729
- EINECS 254-029-0
- NS00057222
-
- Inchi: 1S/C7H19N3O/c1-7(11)6-10-5-4-9-3-2-8/h7,9-11H,2-6,8H2,1H3
- InChI Key: TYJJJZBLPWLKNN-UHFFFAOYSA-N
- SMILES: OC(C)CNCCNCCN
Computed Properties
- Exact Mass: 161.15297
- Monoisotopic Mass: 161.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 80.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 70.3Ų
Experimental Properties
- PSA: 70.31
1-[[2-[(2-aminoethyl)amino]ethyl]amino]propan-2-ol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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